molecular formula C23H23NO6 B2358579 2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid CAS No. 2375248-85-2

2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid

Cat. No.: B2358579
CAS No.: 2375248-85-2
M. Wt: 409.438
InChI Key: OCGCOXCYEJTQJF-VLIAUNLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid is a compound belonging to the class of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids. It features a distinctive fluorenyl group attached to a pyrrolidine ring, making it an intriguing subject of study in organic chemistry and its application in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid typically involves multiple steps:

  • Starting Materials: : The process begins with the precursor materials, such as commercially available fluorenylmethyloxycarbonyl chloride and pyrrolidine derivatives.

  • Formation of Fmoc Group: : The Fmoc group is introduced by reacting fluorenylmethyloxycarbonyl chloride with the pyrrolidine derivative under basic conditions.

  • Esterification and Subsequent Hydrolysis: : The resulting ester is then hydrolyzed under acidic or basic conditions to yield the desired compound.

  • Purification: : The final product is purified using techniques like column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up by optimizing reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity. Automation and continuous flow processes may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Under specific conditions, the compound can undergo oxidation, affecting its functional groups.

  • Reduction: : The fluorenyl and carboxyl groups can be selectively reduced.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at the Fmoc-protected site.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or dichromate in acidic medium.

  • Reducing Agents: : Hydrogenation catalysts or lithium aluminum hydride.

  • Substitution Conditions: : Vary depending on the reactants used, often involving polar aprotic solvents.

Major Products Formed

The major products from these reactions include derivatives where functional groups are modified, which can be pivotal in creating analogs with different properties for research purposes.

Scientific Research Applications

Chemistry

  • Peptide Synthesis: : Used as a building block in solid-phase peptide synthesis (SPPS) due to the stability and removable nature of the Fmoc protecting group.

  • Chiral Synthesis: : Acts as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology

  • Protein Engineering: : Plays a role in designing and synthesizing proteins with specific sequences and properties.

  • Bioconjugation: : Useful in attaching peptides to other biomolecules for functional studies.

Medicine

  • Drug Development: : Utilized in synthesizing peptide-based drugs, enhancing their stability and bioavailability.

  • Diagnostic Tools: : Aids in the creation of peptide markers for diagnostic assays.

Industry

  • Material Science: : Contributes to the development of novel materials with peptide components.

  • Biotechnology: : Facilitates the production of biocompatible materials for medical devices and implants.

Mechanism of Action

2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid exerts its effects primarily through its interaction with peptide chains during synthesis. The Fmoc group acts as a temporary protective group for amino acids, preventing unwanted side reactions. The compound binds to specific sites on the peptide chain, ensuring the correct sequence assembly. During deprotection, the Fmoc group is removed, allowing the peptide to continue its synthesis unimpeded.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3R,5S)-1-Benzyl-5-methoxycarbonylpyrrolidin-3-yl]acetic acid: : Similar in structure but with a benzyl group instead of the fluorenyl group.

  • 2-[(3R,5S)-1-(Tert-butoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid: : Features a tert-butoxycarbonyl (Boc) protecting group rather than an Fmoc group.

Highlighting Its Uniqueness

2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid stands out due to the unique properties conferred by the Fmoc group, which offers high stability and efficient removal under mild conditions. This makes it particularly valuable in peptide synthesis where such characteristics are crucial.

Properties

IUPAC Name

2-[(3R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-29-22(27)20-10-14(11-21(25)26)12-24(20)23(28)30-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,25,26)/t14-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGCOXCYEJTQJF-VLIAUNLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.